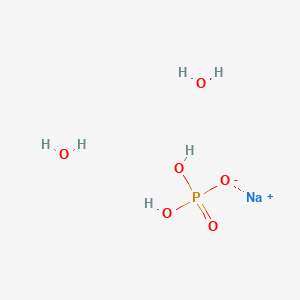

Sodium dihydrogen phosphate dihydrate

説明

Significance of Inorganic Phosphate (B84403) Compounds in Advanced Chemistry

Inorganic phosphate compounds are fundamental to numerous biological and chemical processes, making them a cornerstone of advanced chemical research. These compounds, which feature the phosphate ion (PO₄³⁻), are integral to energy transfer, cellular signaling, and the structural framework of biomolecules like DNA and RNA. In materials science, inorganic phosphates are utilized in the creation of ceramics, glasses, and catalysts. Their diverse applications underscore the importance of understanding the properties and reactivity of specific phosphate salts, such as sodium dihydrogen phosphate and its hydrates.

Overview of Dihydrogen Phosphate Anion Chemistry

The dihydrogen phosphate anion (H₂PO₄⁻) is the conjugate base of phosphoric acid and plays a crucial role in its chemical behavior. This anion can act as both a hydrogen bond donor and acceptor, allowing for the formation of complex hydrogen-bonded networks in the solid state and influencing its properties in solution. Recent research has revealed that dihydrogen phosphate anions can associate with each other in solution, a surprising finding given their negative charge. This interaction is attributed to unexpectedly strong hydrogen bonds that can overcome electrostatic repulsion. This characteristic is fundamental to understanding the behavior of molecules with phosphate groups, such as those found in biological membranes.

Hydrate (B1144303) Forms of Sodium Dihydrogen Phosphate: A Research Focus

Sodium dihydrogen phosphate exists in several hydration states, each with distinct physical properties and research applications. The presence and number of water molecules in the crystal lattice significantly influence the compound's stability, solubility, and crystal structure.

Anhydrous sodium dihydrogen phosphate (NaH₂PO₄) is a white, crystalline powder that is highly soluble in water. annexechem.com In a research context, it is frequently used as a buffering agent in a variety of chemical and biological experiments, including molecular biology and chromatography, to maintain a stable pH. annexechem.comvwr.com Its applications also extend to the food industry as a pH regulator and in water treatment processes. nbinno.com The anhydrous form is particularly useful in applications where the presence of water might interfere with a reaction or where a higher concentration of the phosphate is required.

The monohydrate form (NaH₂PO₄·H₂O) is also a white, crystalline solid and is commonly employed in laboratory and industrial settings. medchemexpress.com It serves as a crucial component in buffer systems for biochemical assays and chromatography. sigmaaldrich.com In pharmaceutical research, it is utilized as an excipient to improve the stability and solubility of drug formulations. medchemexpress.com The monohydrate is often chosen for its specific solubility and handling characteristics, which can be advantageous in certain experimental setups.

Sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O) is a colorless, crystalline solid that is the most hydrated stable form of this salt. chemical-sales.com Its unique crystal structure and the presence of two water molecules per formula unit lead to distinct physical and chemical properties that are the subject of ongoing research. It is a key reagent in the preparation of biological buffers and finds extensive use in molecular biology and biochemistry. medchemexpress.com Furthermore, its role as a phosphorus source in the synthesis of biomaterials and nanocomposites, such as hydroxyapatite (B223615), is an active area of investigation. chemicalbook.com The study of its dehydration process and thermal stability provides insights into solid-state reaction mechanisms.

Scope and Objectives of Academic Inquiry for NaH₂PO₄·2H₂O

The academic inquiry into sodium dihydrogen phosphate dihydrate is multifaceted, with several key objectives. A primary focus is the detailed characterization of its crystal structure and the intricate network of hydrogen bonds involving the water molecules and the dihydrogen phosphate anions. chemicalbook.com Researchers also aim to understand its thermal decomposition pathways and the kinetics of its dehydration to the monohydrate and anhydrous forms. Another significant area of investigation is its application in materials science, particularly as a precursor for the synthesis of novel phosphate-based materials with specific functionalities. chemicalbook.com In biochemistry and molecular biology, research continues to explore its utility in creating stable and effective buffer systems for a wide range of biological experiments. pubcompare.ai The overarching goal is to leverage a fundamental understanding of its properties to develop new applications and improve existing technologies.

Detailed Research Findings for Sodium Dihydrogen Phosphate Dihydrate

Recent research has provided significant insights into the properties and applications of sodium dihydrogen phosphate dihydrate.

Crystallographic and Structural Data:

X-ray and neutron diffraction studies have elucidated the crystal structure of NaH₂PO₄·2H₂O. It crystallizes in the orthorhombic space group P2₁2₁2₁, with specific unit cell dimensions. The structure is characterized by a three-dimensional network of H₂PO₄⁻ ions linked by hydrogen bonds. The sodium ions and water molecules are located in channels within this network.

Interactive Data Table: Crystallographic Data for NaH₂PO₄·2H₂O

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.275 |

| b (Å) | 11.384 |

| c (Å) | 6.606 |

Note: The values presented are representative and may vary slightly between different studies.

Physical and Chemical Properties:

Sodium dihydrogen phosphate dihydrate is a colorless and odorless crystalline solid. It is readily soluble in water but insoluble in ethanol. The aqueous solution is weakly acidic. Upon heating, it loses its two water molecules to form the anhydrous salt, which upon further heating, can condense to form sodium acid pyrophosphate.

Interactive Data Table: Physicochemical Properties of Sodium Dihydrogen Phosphate Hydrates

| Property | Anhydrous (NaH₂PO₄) | Monohydrate (NaH₂PO₄·H₂O) | Dihydrate (NaH₂PO₄·2H₂O) |

| Molecular Weight ( g/mol ) | 119.98 | 138.00 | 156.01 |

| Appearance | White crystalline powder | White crystalline powder | Colorless crystals |

| Melting Point (°C) | ~212 (decomposes) | Loses water >60 | ~60 |

| Solubility in Water | Highly soluble | Soluble | Readily soluble |

| pH (1% solution) | ~4.5 | ~4.5 | ~4.5 |

Applications in Materials Synthesis:

A notable area of research is the use of sodium dihydrogen phosphate dihydrate as a phosphorus source in the synthesis of advanced materials. For instance, it has been successfully employed in the microwave-assisted hydrothermal synthesis of hydroxyapatite nanocomposites. chemicalbook.com This method is valued for its simplicity and for producing pure hydroxyapatite without the need for surfactants, which aligns with the principles of green chemistry. chemicalbook.com The ability to control the morphology of the resulting nanocomposites by varying reaction parameters makes NaH₂PO₄·2H₂O a versatile precursor in this field. chemicalbook.com

特性

CAS番号 |

13472-35-0 |

|---|---|

分子式 |

H5NaO5P |

分子量 |

139.00 g/mol |

IUPAC名 |

sodium;dihydrogen phosphate;dihydrate |

InChI |

InChI=1S/Na.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2 |

InChIキー |

AXCRQNJHVGYJII-UHFFFAOYSA-N |

SMILES |

O.O.OP(=O)(O)[O-].[Na+] |

異性体SMILES |

O.O.OP(=O)(O)[O-].[Na+] |

正規SMILES |

O.OP(=O)(O)O.[Na] |

他のCAS番号 |

13472-35-0 |

関連するCAS |

60593-58-0 60593-59-1 15819-50-8 10140-65-5 10361-89-4 |

同義語 |

dibasic sodium phosphate, anhydrous disodium acid phosphate disodium hydrogen phosphate disodium hydrogen phosphate anhydrous monosodium dihydrogen phosphate neutral sodium hydrogen phosphate phosphoric acid, disodium salt phosphoric acid, disodium salt, 32P-labeled phosphoric acid, disodium salt, anhydrous phosphoric acid, disodium salt, dodecahydrate phosphoric acid, disodium salt, heptahydrate phosphoric acid, monosodium salt phosphoric acid, monosodium salt, anhydrous phosphoric acid, sodium (2:3) salt phosphoric acid, sodium salt phosphoric acid, trisodium salt phosphoric acid, trisodium salt , 32P-labeled phosphoric acid, trisodium salt , dodecahydrate sodium biphosphate sodium dihydrogen orthophosphate sodium dihydrogen phosphate sodium hydrophosphate sodium phosphate sodium phosphate monobasic anhydrous sodium phosphate, dibasic sodium phosphate, dibasic (anhydrous) sodium phosphate, disodium salt sodium phosphate, monobasic sodium phosphate, monobasic anhydrous sodium phosphate, tribasic sodium phosphate, tribasic, dodecahydrate trisodium phosphate trisodium phosphate dodecahydrate |

製品の起源 |

United States |

Synthesis and Crystallization Methodologies for Sodium Dihydrogen Phosphate Dihydrate

Fundamental Chemical Synthesis Routes

The most prevalent methods for synthesizing sodium dihydrogen phosphate (B84403) are based on the acid-base neutralization reaction between phosphoric acid and a suitable sodium-containing base. researchgate.netnanyangchemical.com The stoichiometry of the reaction is carefully managed to ensure the formation of the monobasic salt, sodium dihydrogen phosphate (NaH₂PO₄), as the main product. nanyangchemical.com

Standard synthesis processes for sodium phosphates rely on the neutralization of orthophosphoric acid with sodium hydroxide (B78521) or sodium carbonate. researchgate.netacs.org These reactions are straightforward and allow for effective control over the final product's purity and pH.

The reaction between phosphoric acid (H₃PO₄) and sodium hydroxide (NaOH) is a common and direct method for producing sodium dihydrogen phosphate. chemicalbook.comgauthmath.com In this process, one mole of phosphoric acid reacts with one mole of sodium hydroxide. chemicalbook.com The reaction is exothermic and requires careful control of temperature and pH to ensure the predominant formation of the dihydrogen phosphate salt. nanyangchemical.comgauthmath.com

In an industrial setting, a concentrated solution of sodium hydroxide is typically added slowly to a dilute solution of phosphoric acid with continuous mixing. nanyangchemical.com The pH is controlled to a range of 4.2 to 4.6 to favor the formation of the desired product. google.comchemical-sales.com Following the reaction, the resulting solution is concentrated through evaporation and then cooled to allow for the crystallization of sodium dihydrogen phosphate dihydrate. nanyangchemical.comchembk.com The crystals are then separated, washed, and dried. nanyangchemical.com

| Parameter | Description | Source |

|---|---|---|

| Reactants | Phosphoric Acid (H₃PO₄), Sodium Hydroxide (NaOH) | chemicalbook.comgauthmath.com |

| Product | Sodium Dihydrogen Phosphate (NaH₂PO₄), Water (H₂O) | gauthmath.com |

| Key Control Parameter | pH maintained between 4.2 and 4.6 | google.comchemical-sales.com |

| Process Steps | Neutralization, concentration, cooling crystallization, separation, drying | nanyangchemical.comchembk.com |

An alternative to sodium hydroxide is the use of sodium carbonate (Na₂CO₃), also known as soda ash, to neutralize phosphoric acid. researchgate.netnanyangchemical.com This method is also widely used in industrial production. chemical-sales.comchembk.com The reaction involves the slow addition of a sodium carbonate solution to phosphoric acid under controlled stirring. nanyangchemical.comchemical-sales.com

The chemical reaction proceeds as follows, producing sodium dihydrogen phosphate, water, and carbon dioxide gas: 2H₃PO₄ + Na₂CO₃ → 2NaH₂PO₄ + H₂O + CO₂

Similar to the sodium hydroxide method, the resulting solution of sodium dihydrogen phosphate is filtered, concentrated by evaporation, and cooled to induce crystallization of the dihydrate form. chemical-sales.comchembk.com The crystals are then separated from the mother liquor and dried. nanyangchemical.com

| Parameter | Description | Source |

|---|---|---|

| Reactants | Phosphoric Acid (H₃PO₄), Sodium Carbonate (Na₂CO₃) | researchgate.netnanyangchemical.com |

| Products | Sodium Dihydrogen Phosphate (NaH₂PO₄), Water (H₂O), Carbon Dioxide (CO₂) | - |

| Process Steps | Neutralization, filtration, evaporation, cooling crystallization, drying | chemical-sales.comchembk.com |

Beyond direct neutralization, other synthetic routes have been explored and implemented, often to utilize different raw materials or to design more environmentally friendly processes. scispace.com

A less conventional method involves the reaction of sodium chloride (NaCl) with orthophosphoric acid (H₃PO₄). researchgate.netacs.org This pathway has been investigated as a potential alternative to traditional neutralization. acs.org The feasibility of this synthesis route depends heavily on the effective removal of the hydrogen chloride (HCl) gas that is formed as a byproduct, which drives the reaction toward the desired product. researchgate.net

A detailed parametric study of this reaction demonstrated that factors such as reaction temperature, air flow rate, and water addition flow rate are critical. researchgate.netacs.org Research has shown that a conversion rate of sodium chloride as high as 91% can be achieved after 24 hours of reaction time, with sodium dihydrogen phosphate being the primary product. researchgate.netacs.org

| Parameter | Finding | Source |

|---|---|---|

| Reactants | Sodium Chloride (NaCl), Orthophosphoric Acid (H₃PO₄) | researchgate.netacs.org |

| Key to Success | Efficient evacuation of hydrogen chloride (HCl) gas | researchgate.net |

| Maximum Conversion | 91% conversion of NaCl to HCl after 24 hours | researchgate.netacs.org |

| Primary Product | Sodium Dihydrogen Phosphate (NaH₂PO₄) | researchgate.net |

Another approach using these same starting materials involves a cation resin exchange process at room temperature. scispace.com In this multi-step synthesis, sodium cations are first fixed onto a resin matrix, releasing HCl. scispace.com Subsequently, the resin is regenerated with orthophosphoric acid to form the final sodium dihydrogen phosphate product. scispace.com

On an industrial scale, sodium dihydrogen phosphate dihydrate can be prepared through the conversion of other phosphate salts. chemicalbook.com One such method involves treating dicalcium phosphate (CaHPO₄) with sodium bisulfate (NaHSO₄). chemicalbook.com This reaction yields sodium dihydrogen phosphate and calcium sulfate (B86663) (CaSO₄), which precipitates as a byproduct. chemicalbook.com

The reaction is represented as: CaHPO₄ + 2NaHSO₄ → NaH₂PO₄ + CaSO₄ + NaHSO₄

Following the removal of the calcium sulfate precipitate, the resulting sodium dihydrogen phosphate solution is carefully crystallized to form the dihydrate. chemicalbook.com This process requires controlling the temperature and concentration of the solution to ensure the incorporation of two water molecules into the crystal structure. chemicalbook.com

Alternative Synthetic Pathways

Synthesis via Phosphoric Acid and Carbonamide Intermediates

The synthesis of sodium dihydrogen phosphate can be achieved through a reaction involving phosphoric acid and carbamide (urea). This method involves reacting urea (B33335) with phosphoric acid to form an intermediate, which is then reacted with a sodium-containing base like sodium hydroxide to produce the final sodium dihydrogen phosphate product. google.comgoogle.com

In this process, phosphoric acid and urea are mixed in specific molar ratios, for instance, a molar ratio of urea to phosphoric acid ranging from 1.4:1.7 to 1.4:2.2. google.com The mixture is heated to temperatures between 125°C and 131°C and stirred for a period, such as 2.3 hours, to facilitate the reaction and formation of the intermediate. google.com This intermediate is then separated and subsequently neutralized with sodium hydroxide. The pH of the reaction mixture is carefully controlled during neutralization to ensure the formation of sodium dihydrogen phosphate. google.com This pathway, utilizing urea as an intermediate, presents an alternative to direct neutralization methods and is noted for its potential to improve production efficiency and yield a high-purity product. google.com

Controlled Crystallization Techniques for Dihydrate Formation

The formation of sodium dihydrogen phosphate dihydrate is achieved through controlled crystallization from aqueous solutions. The specific hydrate (B1144303) that forms is highly dependent on process parameters, which can be manipulated to selectively produce the desired dihydrate crystals.

The concentration of the solute and the temperature of the solution are critical factors that determine which crystalline hydrate of sodium dihydrogen phosphate is formed. researchgate.net The stable form of sodium dihydrogen phosphate in an aqueous solution changes with temperature. The dihydrate form (NaH₂PO₄·2H₂O) is the stable phase at lower temperatures, while the anhydrous form (NaH₂PO₄) is stable at higher temperatures. researchgate.net The monohydrate form (NaH₂PO₄·H₂O) also exists under specific conditions. researchgate.net

To specifically crystallize the dihydrate, the temperature must be carefully controlled. Sodium phosphate salts generally have limited solubility, and this solubility is temperature-dependent, with precipitation more likely to occur in cold conditions. researchgate.net By controlling the solution's concentration to achieve supersaturation and maintaining the temperature within the dihydrate's stability range, selective crystallization of NaH₂PO₄·2H₂O can be achieved.

| Temperature Range | Stable Crystalline Form |

| Low Temperatures | Dihydrate (NaH₂PO₄·2H₂O) |

| High Temperatures | Anhydrous (NaH₂PO₄) |

For advanced characterization techniques, such as X-ray diffraction, large, high-quality single crystals are required. chemicalbook.com Sodium dihydrogen phosphate dihydrate single crystals of optical quality can be grown from aqueous solutions using methods like controlled evaporation or slow cooling. chemicalbook.com

One effective method is the slow cooling technique, where a saturated solution is prepared at a temperature of around 40°C and then cooled very slowly, for example, at rates of 0.5°C per day or 0.15°C per day, down to 35°C. researchgate.net This slow, controlled reduction in temperature minimizes the rate of nucleation, allowing a few crystals to grow to significant sizes. chemicalbook.comresearchgate.net Using these techniques, it is possible to grow large single crystals with dimensions on the order of several centimeters. chemicalbook.com These large crystals are essential for detailed structural analysis and for studying their physical properties, such as dielectric, electrostrictive, and electro-optic characteristics. chemicalbook.com

The kinetics and outcome of the crystallization process are significantly influenced by operational parameters, including the cooling rate and stirring rate. researchgate.net

The cooling rate directly impacts the level of supersaturation in the solution, which in turn governs the nucleation and crystal growth rates. aip.org A higher cooling rate leads to a rapid increase in supersaturation, promoting a higher rate of nucleation. aip.orgreddit.com This typically results in the formation of a large number of small crystals. aip.org Conversely, a slower cooling rate allows for the gradual development of supersaturation, favoring the growth of existing crystals over the formation of new nuclei. reddit.com This process generally yields fewer, but larger and potentially more pure, crystals. reddit.com Therefore, manipulating the cooling rate is a key strategy for controlling the crystal size distribution of the final sodium dihydrogen phosphate dihydrate product. researchgate.netaip.org

| Cooling Rate | Effect on Nucleation | Typical Resulting Crystal Size |

| Fast | High Rate | Small |

| Slow | Low Rate | Large |

Stirring, or agitation, plays a multifaceted role in the crystallization process. It influences both mass and heat transfer within the crystallizer. researchgate.net Increasing the stirring rate can enhance the transfer of solute molecules to the surface of the growing crystals, which can accelerate the crystal growth rate. researchgate.net However, high stirring rates can also have detrimental effects. Vigorous agitation can increase the rate of secondary nucleation, where new crystals are formed from collisions between existing crystals, the impeller, and the vessel walls. researchgate.net This can lead to a smaller average crystal size. scielo.org.co Furthermore, excessive stirring can cause crystal damage or breakage. researchgate.net Therefore, an optimal stirring rate must be selected to balance the positive effects on mass transfer and growth with the negative effects of secondary nucleation and crystal damage to achieve the desired crystal quality and size. researchgate.netresearchgate.net

| Stirring Rate | Effect on Mass Transfer | Potential for Secondary Nucleation |

| Low | Limited | Low |

| Optimal | Enhanced | Moderate |

| High | Enhanced | High (can lead to breakage) |

Impact of Process Parameters on Crystallization

Role of Impurities (e.g., SO₄²⁻, F⁻, Fe³⁺) on Metastable Zone Width

The metastable zone width (MZW) is a critical parameter in crystallization processes, representing the region of supersaturation where spontaneous nucleation is unlikely to occur. The presence of impurities in the crystallization solution can significantly influence this zone. For sodium dihydrogen phosphate, studies have investigated the effects of common impurity ions found in industrial-grade phosphoric acid, such as sulfate (SO₄²⁻), fluoride (B91410) (F⁻), and ferric iron (Fe³⁺). chemicalbook.comresearchgate.net

Research indicates that these impurities generally widen the metastable zone width. chemicalbook.comresearchgate.net This enlargement can be attributed to the adsorption of impurity molecules onto the surface of subcritical crystal embryos in the solution. mdpi.com This adsorption hinders the embryos from growing to the critical size required for stable nuclei formation, thereby allowing the solution to remain in a supersaturated state over a wider range without spontaneous crystallization. mdpi.com

The specific impact of each ion has been quantified through correlation equations derived from experimental data. chemicalbook.comresearchgate.net While the precise equations are specific to the experimental conditions, the general trend shows a direct relationship between the concentration of these impurities and the widening of the MZW. chemicalbook.com For similar phosphate compounds, such as ammonium (B1175870) dihydrogen phosphate, Fe³⁺ has a significant effect, altering crystal shape and increasing the MZW. researchgate.net Fluoride ions also widen the metastable zone and can change the crystal habit from long prisms to short prisms. researchgate.net The effect of SO₄²⁻ on the crystallization of ammonium dihydrogen phosphate was found to be less significant. researchgate.net

| Impurity Ion | Effect on Metastable Zone Width (MZW) | Observed Ancillary Effects |

|---|---|---|

| Sulfate (SO₄²⁻) | Widens MZW chemicalbook.com | Effect can be less pronounced compared to other ions in similar phosphate systems researchgate.net |

| Fluoride (F⁻) | Widens MZW chemicalbook.comresearchgate.net | Can alter crystal habit (e.g., from long to short prisms) researchgate.net |

| Ferric Iron (Fe³⁺) | Widens MZW chemicalbook.comresearchgate.net | Has a significant effect, potentially changing crystal shape from prismatic to spiculate researchgate.net |

Purity Enhancement and Quality Control in Synthetic Processes

Achieving high purity and consistent quality in the production of sodium dihydrogen phosphate dihydrate is paramount, particularly when using lower-grade raw materials like wet-process phosphoric acid (WPA). researchgate.netguidechem.com Purity enhancement focuses on the removal of ionic and solid impurities, while quality control involves rigorous monitoring of reaction parameters to ensure batch-to-batch consistency. chemicalbook.comgoogle.com

Methods for Impurity Removal

Several methods are employed to purify the raw materials and intermediate products during the synthesis of sodium dihydrogen phosphate.

Physical Filtration: Solid impurities present in industrial-grade phosphoric acid can be removed using physical methods such as centrifugation or press filtration before the neutralization reaction. google.com

Solvent Extraction: A highly effective technique for purifying WPA involves solvent extraction. A mixture of tributyl phosphate (TBP) and a diluent like kerosene (B1165875) can be used as an extractant. chemicalbook.comresearchgate.net This process, combined with subsequent stripping and crystallization stages, has been shown to achieve a high removal rate for impurities such as iron (Fe), arsenic (As), and lead (Pb), leading to a final product purity of over 99.3%. chemicalbook.comresearchgate.net

Intermediate Formation and Crystallization: One patented method involves reacting WPA with urea to form a urea phosphate intermediate. google.com This intermediate is then separated and reacted with sodium hydroxide. google.com This multi-step process inherently purifies the final product by leaving many of the initial impurities behind in the filtrate of the intermediate stage. google.comgoogle.com The process avoids the direct use of commercial urea phosphate, which may have its own impurities, thereby ensuring a higher purity intermediate and final product. google.com

Monitoring of Reaction Parameters for Consistency

Consistent production of sodium dihydrogen phosphate dihydrate requires precise control over various reaction and crystallization parameters. chemicalbook.com

pH Control: The pH of the reaction mixture is a critical control point. In the neutralization of disodium (B8443419) hydrogen phosphate with phosphoric acid, the pH is typically controlled between 4.2 and 4.6. chembk.com In processes involving an intermediate and sodium hydroxide, the target pH may be set in a more acidic range, such as 3.4 to 3.9. google.com

Temperature and Concentration: During the crystallization phase, controlling the solution's temperature and concentration is essential to ensure the formation of the desired dihydrate crystalline structure. chemicalbook.com The solution is often concentrated by evaporation until a crystalline film appears, after which it is cooled to induce crystallization. chembk.com

Compositional Analysis: In some processes, the mother liquor is monitored in real-time during cooling crystallization. For instance, crystallization may be halted and the product filtered only when the concentrations of nitrogen, phosphorus pentoxide, and sodium reach specific target percentages, ensuring a consistent product composition. google.com A detailed parametric study for synthesis using sodium chloride and orthophosphoric acid highlighted the importance of monitoring reaction temperature, air flow rate, and the rate of water addition to achieve high conversion rates. acs.orgresearchgate.net

| Parameter | Process Stage | Typical Monitored Value / Range | Purpose |

|---|---|---|---|

| pH | Neutralization Reaction | 4.2 - 4.6 chembk.com or 3.4 - 3.9 google.com | Ensure formation of dihydrogen phosphate species |

| Temperature | Reaction / Crystallization | Reaction: 40°C - 90°C google.com; Crystallization Cooling: e.g., to 30°C google.com | Control reaction rate and crystal formation |

| Stirring Rate | Reaction / Crystallization | Qualitatively monitored chemicalbook.comresearchgate.net | Ensure homogeneity and influence nucleation |

| Cooling Rate | Crystallization | Qualitatively monitored chemicalbook.comresearchgate.net | Control nucleation and crystal size |

| Mother Liquor Composition | Crystallization | N: 15.3-15.6%, P₂O₅: 7.3-7.6%, Na: 4.3-4.6% google.com | Determine the optimal point to stop crystallization |

Advanced Structural Characterization and Spectroscopic Analysis

Crystal Structure Elucidation

The determination of the crystal structure of sodium dihydrogen phosphate (B84403) dihydrate has been achieved through a combination of diffraction and microscopy techniques, providing a comprehensive understanding of its solid-state architecture.

X-ray diffraction is a cornerstone technique for the characterization of crystalline materials, offering detailed information about the crystal lattice and the arrangement of atoms.

Studies utilizing X-ray diffraction have unequivocally determined that sodium dihydrogen phosphate dihydrate crystallizes in the orthorhombic system. iaea.org The specific space group has been identified as P2₁2₁2₁, which is an acentric space group. iaea.orgchemicalbook.com This classification is crucial as it defines the symmetry elements present in the crystal lattice, which in turn influence its physical and optical properties.

The dimensions of the unit cell of sodium dihydrogen phosphate dihydrate have been precisely determined and refined through single-crystal X-ray diffraction analysis. The refined unit cell parameters are as follows:

| Unit Cell Parameter | Value (Å) |

| a | 7.275 (± 0.009) |

| b | 11.384 (± 0.006) |

| c | 6.606 (± 0.004) |

Table 1: Refined unit cell parameters for Sodium Dihydrogen Phosphate Dihydrate. iaea.org

These parameters define the fundamental repeating unit of the crystal structure. The refinement process involves minimizing the difference between the observed diffraction pattern and a calculated pattern based on a model of the crystal structure, leading to highly accurate and precise cell dimensions. iaea.org

X-ray diffraction is also a powerful tool for identifying the crystalline components within a mixture. In multi-phase systems, the resulting diffraction pattern is a superposition of the patterns from each individual crystalline phase. By comparing the experimental pattern to reference diffraction patterns, the presence of sodium dihydrogen phosphate dihydrate can be confirmed.

For instance, in a cement-salt stone composed of calcium citrate (B86180) tetrahydrate and sodium dihydrogen phosphate, XRD analysis identified the unreacted sodium dihydrogen phosphate as one of the main crystalline phases, alongside monetite (CaHPO₄) and the remaining calcium citrate tetrahydrate. researchgate.net The characteristic peaks of NaH₂PO₄ were clearly distinguishable in the diffractogram of the mixture, demonstrating the utility of XRD in analyzing the composition of such complex materials. researchgate.net

While X-ray diffraction is excellent for determining the positions of heavier atoms, it is less effective for accurately locating hydrogen atoms due to their low electron density. Neutron diffraction overcomes this limitation because neutrons interact with the atomic nucleus, and the scattering cross-section of hydrogen is significant.

A combined X-ray and neutron diffraction study on a single crystal of sodium dihydrogen phosphate dihydrate provided a detailed view of the hydrogen bonding network. iaea.org The neutron diffraction data were crucial in precisely determining the positions of the hydrogen atoms. This analysis revealed that the two acidic hydrogen atoms form strong hydrogen bonds with lengths of 2.577 Å and 2.536 Å. iaea.org In contrast, one of the hydrogen atoms of the water molecules is involved in a significantly weaker O-H···O interaction measuring 3.106 Å. iaea.org This detailed understanding of the hydrogen bonding is essential for explaining the stability and properties of the hydrated crystal structure.

Scanning Electron Microscopy (SEM) is a vital technique for visualizing the surface topography and morphology of crystalline materials. While detailed research studies focusing specifically on the SEM analysis of sodium dihydrogen phosphate dihydrate are not extensively available in the provided search results, the technique is widely applied to characterize phosphate compounds. For the closely related anhydrous sodium dihydrogen phosphate (NaH₂PO₄), SEM has been used in conjunction with XRD to characterize the material obtained by slow evaporation at room temperature. researchgate.net This suggests that SEM is a valuable tool for examining the crystal habit, size, and surface features of sodium dihydrogen phosphate dihydrate as well. The resulting micrographs would provide visual evidence of the crystalline nature and could reveal details about the crystal faces and growth patterns.

X-ray Diffraction (XRD) Studies

Spectroscopic Investigations of Molecular Structure and Bonding

Spectroscopic techniques are pivotal in elucidating the molecular structure, bonding, and dynamics of crystalline solids. For sodium dihydrogen phosphate dihydrate, various spectroscopic methods have been employed to characterize its vibrational modes, electronic transitions, and the local environment of constituent atoms and ions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. The IR spectrum of sodium dihydrogen phosphate dihydrate exhibits characteristic bands corresponding to the vibrations of the dihydrogen phosphate (H₂PO₄⁻) anion and the water of hydration (H₂O).

The spectral profile of NaH₂PO₄ reveals distinct absorption peaks that can be assigned to specific molecular motions. For instance, conspicuous band peaks have been identified at approximately 1240 cm⁻¹, 1160 cm⁻¹, and 1090 cm⁻¹. researchgate.net These bands are primarily associated with the stretching and bending vibrations of the P-O and P-OH bonds within the phosphate tetrahedron. The presence of water molecules introduces additional bands, notably in the high-frequency region (around 3000-3600 cm⁻¹) due to O-H stretching vibrations and in the mid-frequency range (around 1600-1700 cm⁻¹) corresponding to the H-O-H bending mode. The specific frequencies and shapes of these bands are sensitive to the hydrogen bonding environment within the crystal lattice.

Table 1: Key IR Absorption Regions for Sodium Dihydrogen Phosphate Dihydrate

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment |

| ~3600 - 3000 | O-H stretching vibrations of H₂O and P-OH |

| ~1700 - 1600 | H-O-H bending mode of H₂O |

| ~1300 - 1000 | P=O and P-O stretching vibrations |

| ~1000 - 800 | P-OH stretching vibrations |

| Below 600 | PO₄ bending and lattice modes |

Raman Spectroscopy (e.g., Thermo-Raman Studies for Dehydration and Condensation)

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly effective for studying the vibrational modes of the PO₄³⁻ tetrahedron and for monitoring structural changes during thermal processes. acs.org

Thermo-Raman spectroscopy has been instrumental in providing a microscopic view of the dehydration and subsequent condensation of NaH₂PO₄·2H₂O. acs.orgnih.govresearchgate.net By recording Raman spectra as a function of temperature, researchers can track the transformation of the compound through its various phases.

The dehydration process occurs in two distinct steps:

First Dehydration: In the temperature range of 42°C to 52°C, NaH₂PO₄·2H₂O loses approximately 1.1 molecules of water to form sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O). acs.orgacs.org

Second Dehydration: From 60°C to 72°C, the remaining water is lost, resulting in anhydrous sodium dihydrogen phosphate (NaH₂PO₄). acs.orgacs.org

As the temperature increases further, condensation reactions occur, leading to the formation of pyrophosphates and metaphosphates:

First Condensation: At approximately 212-224°C, anhydrous NaH₂PO₄ condenses to form sodium dihydrogen diphosphate (B83284) (Na₂H₂P₂O₇). nih.govresearchgate.net

Second Condensation: In the range of 260-360°C, further condensation results in the formation of sodium metaphosphate (NaPO₃). nih.govresearchgate.net

These transformations are clearly evidenced by shifts and splitting of the characteristic Raman bands of the phosphate group, particularly the symmetric stretching mode (ν₁) around 922 cm⁻¹. acs.org

Table 2: Thermal Transformation Stages of NaH₂PO₄·2H₂O Observed by Thermo-Raman Spectroscopy

| Temperature Range | Process | Initial Compound | Product(s) |

| 42°C - 52°C | Dehydration | NaH₂PO₄·2H₂O | NaH₂PO₄·H₂O |

| 60°C - 72°C | Dehydration | NaH₂PO₄·H₂O | NaH₂PO₄ |

| 212°C - 224°C | Condensation | NaH₂PO₄ | Na₂H₂P₂O₇ |

| 260°C - 360°C | Condensation | Na₂H₂P₂O₇ | NaPO₃ |

Electron Paramagnetic Resonance (EPR) Spectroscopy (e.g., Vanadyl-Doped Systems)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique used to study materials with unpaired electrons. While pure sodium dihydrogen phosphate dihydrate is diamagnetic, doping it with paramagnetic ions, such as the vanadyl ion (VO²⁺) or manganese ion (Mn²⁺), allows for EPR analysis. nih.govnottingham.ac.uk This provides detailed information about the local environment and symmetry of the dopant ion's site within the crystal lattice.

In studies of similar doped phosphate systems, the EPR spectra are analyzed using a spin-Hamiltonian, which includes terms for the electron Zeeman interaction, the hyperfine interaction, and the nuclear Zeeman interaction. nih.govd-nb.info The analysis yields key parameters:

g-tensor (g): Provides information about the electronic structure of the paramagnetic center.

Hyperfine coupling tensor (A): Describes the interaction between the electron spin and the nuclear spin of the dopant ion.

For instance, in Mn²⁺-doped sodium hydrogen orthophosphate dihydrate, the spin-Hamiltonian parameters were evaluated from the resonant line positions at different orientations of the crystal in the magnetic field. nih.gov Such studies reveal the nature of the crystalline field surrounding the dopant and the character of the metal-ligand bonding. nih.gov In vanadyl-doped systems, EPR can be used to identify distinct interstitial sites for the vanadyl ion within the host crystal. nottingham.ac.uk

Optical Absorption Spectroscopy

Optical absorption spectroscopy, typically in the ultraviolet-visible (UV-Vis) range, investigates electronic transitions within a material. For doped systems like Mn²⁺-doped sodium hydrogen orthophosphate dihydrate, the optical absorption spectrum shows distinct bands. nih.gov These bands are assigned to electronic transitions from the ground state (⁶A₁g(S)) to various excited quartet levels of the Mn²⁺ ion situated in a cubic crystalline field. nih.gov

The analysis of these absorption bands allows for the calculation of crystal field parameters such as the Racah parameters (B and C) and the crystal field splitting parameter (Dq). nih.gov In one study, these parameters were determined to be B=777 cm⁻¹, C=3073 cm⁻¹, and Dq=755 cm⁻¹. nih.gov These values provide insight into the surrounding crystalline field and the nature of the metal-ligand bonding. For the undoped sodium dihydrogen phosphate dihydrate, the ultraviolet absorption edge is located below 192 nm. chemicalbook.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. wikipedia.org By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, one can determine the binding energies of core-level electrons.

In the context of sodium dihydrogen phosphate, XPS can be used to analyze the surface chemical environment. researchgate.net The binding energies of the Na 1s, P 2p, and O 1s photoelectrons provide information about the chemical states of these elements. For example, the P 2p spectrum can confirm the presence of the PO₄³⁻ species. researchgate.netxpsfitting.com The O 1s spectrum is particularly informative as it can distinguish between different types of oxygen atoms, such as those in P=O (non-bridging) and P-O-P (bridging) bonds in condensed phosphates, or between oxygen in the phosphate group and in water molecules. bohrium.com This technique is crucial for studying surface modifications, contamination, or changes in chemical state due to processing or environmental exposure. wikipedia.orgresearchgate.net

Hydrogen Bonding Networks in the Crystalline State

The crystal structure of sodium dihydrogen phosphate dihydrate is significantly influenced by an extensive network of hydrogen bonds. These interactions dictate the packing of the ions and water molecules in the solid state. The precise location of hydrogen atoms and the geometry of these bonds have been determined through combined X-ray and neutron diffraction studies. iaea.org

The compound crystallizes in the orthorhombic space group P2₁2₁2₁, with four formula units per unit cell. iaea.org The structure features PO₄ tetrahedra linked by hydrogen bonds, forming a distorted diamond-type framework. iaea.org

There are two distinct types of hydrogen bonds present:

Strong Hydrogen Bonds: The two acidic hydrogen atoms of the H₂PO₄⁻ anion form strong hydrogen bonds with oxygen atoms of neighboring phosphate groups. The O-H···O bond lengths for these interactions are approximately 2.577 Å and 2.536 Å. iaea.org

Weaker Hydrogen Bonds: The hydrogen atoms of the two water molecules of hydration also participate in hydrogen bonding. One of these is involved in a notably weak O-H···O interaction with a bond length of 3.106 Å. iaea.org

This intricate network of hydrogen bonds creates a stable three-dimensional structure. The arrangement results in the formation of pseudo-hexagonal channels, the largest of which, running along the acs.org direction, accommodates chains of sodium ions coordinated in an octahedral geometry. iaea.org Understanding this hydrogen-bonding network is essential for explaining the material's physical properties, including its dehydration behavior and vibrational spectra. iaea.orgnih.gov

Quantification of Hydrogen Bond Lengths and Geometries

The precise location of hydrogen atoms and the geometry of hydrogen bonds in sodium dihydrogen phosphate dihydrate have been accurately determined using single-crystal X-ray and neutron diffraction techniques. iaea.org Neutron diffraction is particularly advantageous for this purpose as neutrons are scattered effectively by atomic nuclei, allowing for the accurate determination of light atom positions like hydrogen, which is difficult with X-ray diffraction alone.

The crystal structure of sodium dihydrogen phosphate dihydrate is orthorhombic, belonging to the acentric space group P2₁2₁2₁. iaea.org Within this framework, the dihydrogen phosphate ions (H₂PO₄⁻) and water molecules (H₂O) are linked together in a complex three-dimensional network. The analysis reveals the presence of distinct hydrogen bonds with varying strengths.

The two acidic protons of the dihydrogen phosphate group participate in strong hydrogen bonds, linking adjacent phosphate tetrahedra. In contrast, the water molecules are involved in both donating and accepting hydrogen bonds, one of which is notably weak. iaea.org The O···O distances are a primary measure of hydrogen bond strength, with shorter distances indicating stronger bonds. The specific lengths determined for NaH₂PO₄·2H₂O are detailed below. iaea.org

| Hydrogen Bond Type | Donor-Acceptor Atoms | O···O Bond Length (Å) | Bond Strength |

| Strong Hydrogen Bond (Acidic H) | O-H···O (Phosphate) | 2.536 | Strong |

| Strong Hydrogen Bond (Acidic H) | O-H···O (Phosphate) | 2.577 | Strong |

| Weak Hydrogen Bond (Water H) | O-H···O (Water) | 3.106 | Very Weak |

The geometry of these bonds defines a distorted diamond-type framework formed by the hydrogen-bonded phosphate tetrahedra. iaea.org This network creates pseudo-hexagonal channels within the crystal structure, accommodating chains of sodium octahedra.

Correlation with Spectroscopic Signatures

The strength and geometry of hydrogen bonds have a direct and measurable effect on the vibrational modes of the O-H groups within the crystal, which can be observed using Infrared (IR) and Raman spectroscopy. The fundamental principle is that stronger hydrogen bonding weakens the internal O-H covalent bond, resulting in a red-shift (a shift to lower frequency or wavenumber) and broadening of the O-H stretching band in the spectrum. researchgate.netnih.gov

In sodium dihydrogen phosphate dihydrate, the presence of distinct hydrogen bond environments gives rise to a complex vibrational spectrum in the O-H stretching region (typically 2500-3600 cm⁻¹).

Strong Hydrogen Bonds: The two strong hydrogen bonds with O···O distances of 2.536 Å and 2.577 Å are associated with the P-O-H groups. iaea.org These strong interactions cause a significant red-shift in the O-H stretching frequencies. Consequently, broad and intense absorption bands are expected at lower wavenumbers, generally below 3000 cm⁻¹. nih.gov

Weak Hydrogen Bond: The very weak hydrogen bond involving a water molecule, characterized by a long O···O distance of 3.106 Å, results in a much smaller perturbation of the O-H covalent bond. iaea.org This corresponds to an O-H stretching vibration at a higher wavenumber, closer to that of non-hydrogen-bonded or "free" water molecules. This would typically appear as a sharper, less intense band in the 3400-3600 cm⁻¹ region.

Thermo-Raman spectroscopy studies have confirmed the complex nature of the vibrational spectra of NaH₂PO₄·2H₂O. researchgate.net The spectral variations observed upon heating are directly linked to changes in the hydrogen-bonding network as the crystal undergoes dehydration. researchgate.net The different O-H environments (acidic protons and water molecules) contribute distinct features to the Raman spectrum, which evolve as the hydrogen bonds are broken.

| Hydrogen Bond Strength | O···O Distance (Å) | Expected O-H Stretching Frequency Region (cm⁻¹) | Expected Spectral Features |

| Strong | 2.536, 2.577 | < 3000 | Broad, intense bands (red-shifted) |

| Very Weak | 3.106 | ~3400 - 3600 | Sharper, less intense band |

Influence on Phase Transitions

The hydrogen bond network is the critical factor governing the thermal stability and phase transitions of sodium dihydrogen phosphate dihydrate. The primary phase transition for this compound is dehydration, the process of losing its two molecules of water of crystallization. This process is entirely dependent on the disruption of the hydrogen bonds that integrate the water molecules into the crystal lattice. researchgate.net

Studies using thermo-Raman spectroscopy have precisely monitored the structural changes in NaH₂PO₄·2H₂O as a function of temperature. This research shows that the dehydration process is not a single event but occurs in two distinct steps at relatively low temperatures: researchgate.net

Step 1: Occurs in the temperature range of 42°C to 52°C, with a maximum rate at 48°C.

Step 2: Occurs between 60°C and 72°C, with a maximum rate at 68°C.

These steps correspond to the sequential loss of the water molecules as thermal energy increases the vibrational motions within the lattice, eventually becoming sufficient to break the hydrogen bonds holding the water molecules in place. The breaking of the weaker hydrogen bonds is expected to occur first, followed by the disruption of the more stable bonds at slightly higher temperatures. Once the water is removed, the anhydrous sodium dihydrogen phosphate (NaH₂PO₄) undergoes further condensation at much higher temperatures (above 200°C) to form sodium dihydrogen diphosphate (Na₂H₂P₂O₇) and subsequently sodium metaphosphate (NaPO₃). researchgate.net

Therefore, the integrity of the hydrogen-bonding network is directly responsible for the stability of the dihydrate form of the compound. The relatively low temperatures at which dehydration begins indicate that the hydrogen bonds involving the water molecules are the weakest links in the crystal structure, governing the compound's thermal decomposition pathway.

Thermal Behavior and Phase Transformations

Dehydration Processes of Sodium Dihydrogen Phosphate (B84403) Dihydrate

Upon heating, sodium dihydrogen phosphate dihydrate loses its two molecules of water of hydration in a stepwise manner before undergoing further chemical changes. chemical-sales.comresearchgate.net

The dehydration of sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O) proceeds through distinct stages. The initial phase involves the loss of water molecules of crystallization. This process is not a single-step event but rather a sequential removal of water. researchgate.net The rate and temperature at which water is lost are dependent on factors such as the heating rate. researchgate.netresearchgate.net

As sodium dihydrogen phosphate dihydrate is heated, it first transforms into the monohydrate form (NaH₂PO₄·H₂O) before becoming completely anhydrous (NaH₂PO₄). researchgate.netresearchgate.net Studies have shown that at a heating rate of 5°C per minute, the removal of water to form the monohydrate occurs in the temperature range of 40-100°C. researchgate.net The final molecule of water is then removed, yielding the anhydrous salt at approximately 110°C. researchgate.net More detailed investigations using a slower heating rate of 2°C per minute have identified two distinct dehydration steps in the temperature ranges of 42 to 52°C and 60 to 72°C. researchgate.net

Dehydration Stages of Sodium Dihydrogen Phosphate Dihydrate

| Heating Rate | Temperature Range (°C) | Water Molecules Lost | Resulting Product |

|---|---|---|---|

| 2°C/min | 42 - 52 | ~1.1 | Intermediate Hydrate (B1144303) |

| 2°C/min | 60 - 72 | ~0.9 | Anhydrous Sodium Dihydrogen Phosphate |

| 5°C/min | 40 - 100 | 1 | Sodium Dihydrogen Phosphate Monohydrate |

| 5°C/min | ~110 | 1 | Anhydrous Sodium Dihydrogen Phosphate |

A variety of analytical techniques are employed to study the thermal dehydration of sodium dihydrogen phosphate dihydrate. These methods provide insights into the structural and compositional changes that occur upon heating.

Thermogravimetry (TG) and Differential Thermogravimetry (DTG): These techniques are used to measure the change in mass of a sample as a function of temperature. researchgate.net TG curves for sodium dihydrogen phosphate dihydrate show distinct steps corresponding to the loss of water molecules, while DTG curves indicate the temperatures at which the rate of mass loss is at its maximum. nih.gov

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC): DTA and DSC are used to detect changes in heat flow to a sample as it is heated. researchgate.net These methods can identify endothermic events, such as dehydration, by measuring the energy absorbed by the sample.

Thermo-Raman Spectroscopy: This technique provides real-time structural information during the heating process. researchgate.net By monitoring changes in the Raman spectra, it is possible to identify the formation of intermediate hydrates and the anhydrous form, as well as subsequent condensation products. researchgate.net

Condensation Reactions and Polyphosphate Formation

Following complete dehydration, the resulting anhydrous sodium dihydrogen phosphate undergoes condensation reactions at higher temperatures to form various polyphosphates. researchgate.netdatapdf.com

The first major condensation product formed upon heating anhydrous sodium dihydrogen phosphate is sodium dihydrogen diphosphate (B83284) (also known as disodium (B8443419) dihydrogen pyrophosphate). researchgate.netdatapdf.com This reaction typically occurs at temperatures above 200°C. researchgate.netresearchgate.net Specifically, the formation of Na₂H₂P₂O₇ has been observed in the temperature range of 212-224°C. researchgate.net This process involves the elimination of a water molecule from two molecules of sodium dihydrogen phosphate. wikipedia.org

As the temperature is further increased, sodium dihydrogen diphosphate undergoes additional condensation to form sodium metaphosphate. researchgate.netdatapdf.com The formation of sodium metaphosphate from sodium dihydrogen phosphate has been reported to occur in the temperature range of 260-360°C. researchgate.net Upon further heating to around 620°C, the resulting sodium metaphosphate melt polymerizes. chemicalbook.comasiachmical.comchemicalbook.com

Thermal Decomposition Products of Sodium Dihydrogen Phosphate

| Temperature Range (°C) | Reactant | Product |

|---|---|---|

| 212 - 224 | 2 NaH₂PO₄ | Na₂H₂P₂O₇ + H₂O |

| 260 - 360 | Na₂H₂P₂O₇ | 2 NaPO₃ + H₂O |

Polymorphic Transformations of Thermal Decomposition Products

The thermal decomposition of sodium dihydrogen phosphate ultimately leads to the formation of sodium metaphosphate (NaPO₃), which can exist in several polymorphic forms. researchgate.netstackexchange.com These polymorphs exhibit different crystal structures and properties, and they can transform from one form to another under specific temperature conditions.

Sodium metaphosphate is known to exist in various polymeric forms, including a water-soluble trimetaphosphate and other insoluble crystalline forms. google.com The thermal treatment of sodium dihydrogen phosphate above 240°C leads to the formation of sodium trimetaphosphate. researchgate.net As the temperature increases beyond 320°C, this trimetaphosphate begins to convert into low molecular weight sodium metaphosphates. researchgate.netstackexchange.com

Research has identified distinct temperature-dependent phases for the products of these thermal reactions. For instance, in the production of STPP, two anhydrous crystalline phases are recognized: Phase I and Phase II. datapdf.com Phase II is the low-temperature form, typically forming at around 673 K, while Phase I is the high-temperature form, appearing at temperatures above 723 K to 773 K. datapdf.com The transformation from Phase II to Phase I is a key polymorphic transition that occurs within this temperature range. datapdf.com

The thermal decomposition of sodium dihydrogen phosphate dihydrate is initiated by the loss of its water of crystallization. Further heating leads to intermolecular dehydration, a process where water is eliminated from two adjacent phosphate units. This condensation reaction results in the formation of P-O-P (pyrophosphate) linkages.

As the temperature continues to rise, these condensation reactions proceed, leading to the formation of longer polyphosphate chains. Sodium dihydrogen pyrophosphate, formed at temperatures above 513 K, can produce sodium trimetaphosphate (a cyclic metaphosphate). datapdf.com This, in turn, decomposes to sodium metaphosphate (a long-chain polyphosphate) at approximately 593 K. datapdf.comacs.org Above 616 K, the sodium metaphosphate melts, creating a liquid phase in the system. datapdf.comacs.org

These transformations represent significant structural reorganizations, from isolated orthophosphate tetrahedra in the initial reactant to complex chains and rings of linked phosphate tetrahedra in the final products. The specific structure of the resulting sodium metaphosphate can vary, leading to the different observed polymorphs.

The following table summarizes the key thermal events and phase transitions discussed:

| Temperature Range | Event/Transformation | Product(s) |

| > 240°C | Formation of sodium trimetaphosphate | Na₃P₃O₉ |

| > 320°C | Formation of low molecular weight sodium metaphosphates | (NaPO₃)n |

| ~463 K (~190°C) | Formation of disodium dihydrogen pyrophosphate | Na₂H₂P₂O₇ |

| ~488 K (~215°C) | Formation of tetrasodium (B8768297) pyrophosphate | Na₄P₂O₇ |

| > 513 K (>240°C) | Sodium dihydrogen pyrophosphate produces sodium trimetaphosphate | Na₃P₃O₉ |

| ~563 K (~290°C) | Highest rate of anhydrous STPP formation | Na₅P₃O₁₀ |

| ~593 K (~320°C) | Decomposition of sodium trimetaphosphate to sodium metaphosphate | (NaPO₃)n |

| > 616 K (>343°C) | Melting of sodium metaphosphate | Liquid (NaPO₃)n |

| 723-773 K (450-500°C) | Transformation of STPP Phase II to Phase I | STPP (Phase I) |

Chemical Reactivity and Precursor Roles of Sodium Dihydrogen Phosphate Dihydrate

Sodium dihydrogen phosphate (B84403) dihydrate (NaH₂PO₄·2H₂O) is a versatile inorganic compound that participates in a range of chemical reactions. Its reactivity is primarily defined by the amphoteric nature of the dihydrogen phosphate (H₂PO₄⁻) ion, its role as a source of phosphate for synthesis, and the oxidation state of its central phosphorus atom.

Analytical Methodologies and Quality Assurance

Quantitative Determination Methods

The accurate quantification of sodium dihydrogen phosphate (B84403) dihydrate is essential for verifying its concentration and ensuring the correct stoichiometric ratios in various formulations. Several analytical techniques are utilized for this purpose.

Acidimetric titration is a classical and widely used method for the assay of sodium dihydrogen phosphate dihydrate. This method is based on the neutralization reaction between the dihydrogen phosphate anion (H₂PO₄⁻), which is a weak acid, and a strong base, typically sodium hydroxide (B78521) (NaOH).

The reaction proceeds as follows: H₂PO₄⁻ + OH⁻ → HPO₄²⁻ + H₂O

A common procedure involves dissolving a precisely weighed amount of the substance in water and titrating with a standardized solution of sodium hydroxide. uspbpep.com The endpoint of the titration can be determined potentiometrically, which involves monitoring the pH of the solution as the titrant is added. uspbpep.comfao.org A sharp change in pH indicates the equivalence point. For sodium dihydrogen phosphate, two equivalence points can be observed in a full titration curve, but for the assay of NaH₂PO₄, the titration to the second equivalence point (around pH 8.5-10.0) is typically used. fao.org

According to pharmacopeial methods, a specific quantity of sodium dihydrogen phosphate dihydrate is dissolved in water and titrated with 1 M sodium hydroxide. The endpoint is determined potentiometrically. uspbpep.com The volume of sodium hydroxide solution consumed is directly proportional to the amount of sodium dihydrogen phosphate in the sample. fao.org

Table 1: Example of Titrimetric Parameters for Sodium Dihydrogen Phosphate Assay

| Parameter | Value | Reference |

|---|---|---|

| Analyte | Sodium Dihydrogen Phosphate (NaH₂PO₄) | uspbpep.com |

| Titrant | 1 M Sodium Hydroxide (carbonate-free) | uspbpep.com |

| Endpoint Determination | Potentiometric | uspbpep.com |

Spectrophotometric methods are primarily used for determining the concentration of phosphate in various samples. ucdavis.edu While not the primary method for assaying the bulk material, these techniques are highly sensitive and crucial for detecting trace amounts of phosphate, which can be indicative of impurities or degradation products. The most common method is the molybdenum blue method. scispace.comifremer.fr

This method involves the reaction of orthophosphate ions with an acidic molybdate (B1676688) reagent to form a phosphomolybdate complex (e.g., molybdophosphoric acid). researchgate.netnih.gov This complex is then reduced by a reducing agent, such as ascorbic acid or hydrazine, to produce a stable, intensely colored blue complex, often called molybdenum blue. researchgate.netnih.gov The intensity of the blue color, which is measured spectrophotometrically at a specific wavelength (typically between 740 nm and 885 nm), is directly proportional to the phosphate concentration. scispace.comifremer.fr

Table 2: Key Features of the Molybdenum Blue Spectrophotometric Method for Phosphate Determination

| Feature | Description | Reference |

|---|---|---|

| Principle | Formation of a phosphomolybdate complex followed by reduction to molybdenum blue. | nih.gov |

| Reagents | Ammonium (B1175870) molybdate, reducing agent (e.g., hydrazine, ascorbic acid), acidic medium. | researchgate.net |

| Detection Wavelength | Typically 830 nm or 885 nm. | ifremer.frnih.gov |

| Application | Determination of trace amounts of phosphate in various matrices. | researchgate.net |

Chromatographic techniques, particularly ion chromatography (IC), are powerful tools for the analysis of ionic species like phosphate. thermofisher.comnih.gov IC with suppressed conductivity detection is a widely used and highly sensitive method for the determination of phosphate. lcms.cz This technique allows for the separation and quantification of phosphate from other anions that may be present in the sample. tandfonline.com

In a typical IC system, a liquid mobile phase (eluent) carries the sample through a column packed with a stationary phase (ion-exchange resin). The different affinities of the anions for the stationary phase result in their separation. A suppressor is used after the separation column to reduce the background conductivity of the eluent, thereby enhancing the detection sensitivity of the analyte ions. nih.gov

Sodium dihydrogen phosphate dihydrate itself is a key component in the preparation of buffer solutions used as mobile phases in various chromatographic applications, including the purification of biomolecules like proteins and DNA. pharmaexcipients.com Its consistent quality is essential for achieving reproducible separations.

Table 3: Application of Ion Chromatography for Phosphate Analysis

| Parameter | Description | Reference |

|---|---|---|

| Technique | Ion Chromatography (IC) with suppressed conductivity detection. | thermofisher.com |

| Principle | Separation of ions based on their interaction with an ion-exchange resin. | nih.gov |

| Application | Quantitative determination of phosphate and other anions. | lcms.cztandfonline.com |

Impurity Profiling and Trace Element Analysis

Ensuring the purity of sodium dihydrogen phosphate dihydrate involves the identification and quantification of potential impurities. These can include other anions, heavy metals, and other trace elements.

Anionic impurities such as chlorides, fluorides, and sulfates are common in inorganic salts and their levels are strictly controlled. Ion chromatography is an effective method for the simultaneous determination of these anions. nih.govnih.gov Pharmacopeial monographs specify the maximum allowable limits for these impurities. sigmaaldrich.comuspbpep.com

For instance, a typical specification for high-purity sodium dihydrogen phosphate dihydrate might set the following limits:

Chloride (Cl⁻): ≤ 0.0005% sigmaaldrich.com

Sulfate (B86663) (SO₄²⁻): ≤ 0.01% sigmaaldrich.com

Fluoride (B91410) (F⁻): ≤ 0.001% sigmaaldrich.com

The analysis is performed by dissolving the sample in high-purity water and injecting it into an ion chromatograph. The separated anions are detected and quantified based on the calibration with standard solutions of each anion. sigmaaldrich.comsbmu.ac.ir

Table 4: Typical Impurity Limits for Anions in Sodium Dihydrogen Phosphate Dihydrate

| Impurity | Typical Limit (%) | Analytical Method | Reference |

|---|---|---|---|

| Chloride (Cl⁻) | ≤ 0.0005 | Ion Chromatography | sigmaaldrich.com |

| Sulfate (SO₄²⁻) | ≤ 0.01 | Ion Chromatography | sigmaaldrich.com |

Heavy metal contamination is a significant concern, especially for materials used in food and pharmaceutical products. Sodium dihydrogen phosphate dihydrate must be tested for the presence of heavy metals such as arsenic (As), cadmium (Cd), lead (Pb), and mercury (Hg). merckmillipore.com

Analytical techniques for trace metal analysis are highly sensitive and include:

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

Atomic Absorption Spectroscopy (AAS)

These methods allow for the quantification of heavy metals at parts-per-million (ppm) or even parts-per-billion (ppb) levels. Regulatory bodies and pharmacopeias set strict limits for these contaminants. fao.org

Table 5: Example of Heavy Metal Impurity Limits

| Heavy Metal | Typical Limit (ppm) | Reference |

|---|---|---|

| Arsenic (As) | ≤ 2 | uspbpep.com |

| Lead (Pb) | ≤ 4 | fao.org |

| Cadmium (Cd) | ≤ 1 | merckmillipore.com |

| Mercury (Hg) | ≤ 1 | merckmillipore.com |

Assessment of Reducing Substances

The assessment of reducing substances is a critical test to ensure the purity of sodium dihydrogen phosphate dihydrate, particularly for analytical and pharmaceutical applications. This test is designed to detect the presence of impurities that can be oxidized by a strong oxidizing agent, such as potassium permanganate (B83412). The methodology generally involves dissolving a specified amount of the substance in water, adding a standardized solution of potassium permanganate, and observing the persistence of the color. The substance passes the test if the pink color imparted by the potassium permanganate is not completely discharged, indicating that the level of reducing impurities is below a specified limit. merckmillipore.comsigmaaldrich.comscharlab.com For analytical grade reagents corresponding to the European Pharmacopoeia (Reag. Ph Eur), this is a standard requirement. merckmillipore.comsigmaaldrich.com

Standards and Regulatory Considerations for Purity in Chemical Applications

The purity of sodium dihydrogen phosphate dihydrate is governed by specific standards depending on its intended use, with pharmaceutical and analytical grades having the most rigorous requirements.

Pharmaceutical Grade (e.g., Ph. Eur., USP) Requirements

For use in pharmaceutical manufacturing, sodium dihydrogen phosphate dihydrate must comply with the monographs of major pharmacopoeias, such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP). pharmaexcipients.compharmaexcipients.com These standards set limits for assay, pH, and various impurities to ensure the safety and efficacy of the final pharmaceutical products. fujifilm.comdrm-chem.com

| Parameter | Ph. Eur. Specification | USP Specification |

|---|---|---|

| Assay (as NaH₂PO₄) | 98.0% - 100.5% | 98.0% - 103.0% |

| pH (5% solution) | 4.2 - 4.5 | 4.1 - 4.5 |

| Insoluble Substances | - | ≤ 0.15% |

| Chloride (Cl) | - | ≤ 0.014% |

| Sulfate (SO₄) | - | ≤ 0.15% |

| Arsenic (As) | - | ≤ 8 ppm |

| Heavy Metals (as Pb) | - | ≤ 20 ppm |

| Loss on Drying | 21.5% - 24.0% | - |

Analytical Grade Specifications (e.g., p.a., for analysis)

Analytical grade, or 'pro analysi' (p.a.), sodium dihydrogen phosphate dihydrate is intended for laboratory and analytical use where high purity is essential. The specifications for this grade are typically stricter than for food or technical grades and are outlined by chemical reagent standards, such as those from the European Pharmacopoeia (Reag. Ph Eur). scharlab.comsigmaaldrich.com

| Parameter | Specification |

|---|---|

| Assay (alkalimetric, on dried substance) | 99.0% - 100.5% |

| pH (12 g/L solution at 25°C) | 4.5 |

| Insoluble Matter | ≤ 0.15% |

| Loss on Drying (130°C) | 21.5% - 24.0% |

| Chloride (Cl⁻) | ≤ 0.0005% |

| Sulfate (SO₄²⁻) | ≤ 0.01% |

| Heavy Metals (as Pb) | ≤ 0.0005% |

| Iron (Fe) | ≤ 0.001% |

| Potassium (K) | ≤ 0.005% |

| Calcium (Ca) | ≤ 0.005% |

| Reducing Substances (as O) | Passes test |

Method Validation and Interlaboratory Comparison Studies

Method validation is a fundamental process in analytical chemistry that confirms a testing procedure is suitable for its intended purpose. researchgate.net This involves demonstrating that the method possesses the required performance characteristics, such as accuracy, precision, linearity, and specificity. demarcheiso17025.com For chemical measurements, validation is a key requirement for laboratory accreditation to standards like ISO/IEC 17025. demarcheiso17025.com The process ensures that an analytical method will consistently produce accurate and reliable results. youtube.com

Interlaboratory comparison studies, also known as collaborative trials or proficiency tests, are a crucial component of method validation, particularly for standardizing methods. youtube.comrsc.org These studies involve multiple laboratories analyzing identical samples to assess the reproducibility and robustness of an analytical method. researchgate.netrsc.org By comparing results from different laboratories, instruments, and personnel, these studies can identify and quantify potential biases or variations that might not be apparent in a single-laboratory validation. vivitrolabs.com Successful interlaboratory studies provide a strong indication that a method is rugged, reliable, and fit for widespread use. youtube.com

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes and Crystallization Control

Future research is increasingly focused on developing more sustainable and cost-effective methods for synthesizing sodium dihydrogen phosphate (B84403) dihydrate. Traditional synthesis, which often relies on the neutralization of phosphoric acid with sodium hydroxide (B78521) or sodium carbonate, is being challenged by innovative routes that utilize alternative raw materials and reaction conditions. chemicalbook.comresearchgate.net One promising approach involves the use of industrial wet process phosphoric acid (WPA) as a starting material. researchgate.net This method is being investigated to create a more direct and economical production line, though it presents challenges in managing impurities that can affect the crystallization process. researchgate.netchemicalbook.com Another novel synthesis route that has demonstrated feasibility at the laboratory scale is the reaction between sodium chloride and orthophosphoric acid. researchgate.net For this process to become commercially viable, efficient evacuation of the hydrogen chloride (HCl) byproduct is a critical factor that requires further research. researchgate.net

Concurrent with the exploration of new synthetic pathways is the intensive study of crystallization control. The size, shape, and purity of sodium dihydrogen phosphate dihydrate crystals are crucial for its performance in various applications. Research is delving into the effects of various parameters on the crystallization process, including cooling rate, stirring rate, and the presence of impurities such as sulfates, fluorides, and iron (III) ions. researchgate.netchemicalbook.com Understanding the metastable zone width—the region of supersaturation where spontaneous nucleation is unlikely—is a key aspect of this research, as it allows for better control over crystal growth. researchgate.net The goal is to develop processes that consistently yield crystals with desired characteristics, which is particularly important for applications in pharmaceuticals and advanced materials.

| Research Area | Focus | Key Parameters Being Investigated |

| Novel Synthetic Routes | Developing sustainable and cost-effective production methods. | Use of wet process phosphoric acid, reaction of sodium chloride with orthophosphoric acid. researchgate.netresearchgate.net |

| Crystallization Control | Controlling crystal size, shape, and purity. | Cooling rate, stirring rate, influence of impurities (SO₄²⁻, F⁻, Fe³⁺). researchgate.netchemicalbook.com |

Advanced Spectroscopic and Computational Modeling for Structure-Property Relationships

To fully harness the potential of sodium dihydrogen phosphate dihydrate in advanced applications, a deep understanding of its structure-property relationships is essential. Future research will increasingly rely on sophisticated analytical techniques and computational modeling to elucidate these connections. Advanced spectroscopic methods, such as Fourier-transform infrared (FT-IR) spectroscopy, are being employed to analyze the influence of cations on the phosphate group vibrations, providing insights into the compound's molecular structure and interactions. researchgate.net

In parallel, computational modeling is emerging as a powerful tool for predicting the material properties of phosphate-based compounds. Molecular dynamics (MD) simulations, for instance, are being used to study the structure of phosphate glasses at the atomic level, analyzing bond lengths, coordination numbers, and bond angles. researchgate.net Quantitative Structure-Property Relationship (QSPR) modeling is another computational approach that correlates molecular structures with their physicochemical properties, offering a predictive framework for designing new materials. nih.gov These computational techniques, while often applied to more complex phosphate systems, provide a roadmap for future investigations into the specific structure-property relationships of sodium dihydrogen phosphate dihydrate, which will be crucial for designing materials with tailored functionalities. researchgate.netnih.gov

Development of Tailored Materials with Enhanced Functionality

Sodium dihydrogen phosphate dihydrate is being explored as a key component in the development of a new generation of tailored materials with enhanced functionalities. A significant area of this research is in the synthesis of nanocomposites, particularly those involving hydroxyapatite (B223615). chemicalbook.com In these applications, sodium dihydrogen phosphate dihydrate serves as a reliable phosphorus source, enabling the production of pure hydroxyapatite with controlled morphologies. chemicalbook.com These nanocomposites have potential applications in biomaterials and other advanced fields. chemicalbook.com

Another burgeoning area of research is the use of sodium dihydrogen phosphate in the formation of geopolymers. mdpi.com Geopolymers are inorganic, cement-like materials that are gaining attention as a more sustainable alternative to traditional Portland cement. mdpi.com In some geopolymer systems, phosphoric acid is used as an acidic activator, leading to the formation of aluminosilicate (B74896) phosphate (ASP) networks. mdpi.com These materials exhibit high thermal stability and chemical resistance, making them suitable for a range of applications, from construction to catalysis. mdpi.com The role of phosphate precursors like sodium dihydrogen phosphate in these systems is an active area of investigation, with the goal of tailoring the properties of the resulting geopolymers for specific uses. mdpi.com

| Emerging Material | Role of Sodium Dihydrogen Phosphate Dihydrate | Potential Applications |

| Hydroxyapatite Nanocomposites | Phosphorus source for synthesis. chemicalbook.com | Biomaterials. chemicalbook.com |

| Geopolymers | Precursor for aluminosilicate phosphate (ASP) networks. mdpi.com | Sustainable construction materials, catalysts. mdpi.com |

Interdisciplinary Research in Biomedicine and Environmental Science

The unique properties of sodium dihydrogen phosphate dihydrate are positioning it as a valuable compound in interdisciplinary research, particularly at the intersection of biomedicine and environmental science. In the biomedical field, its application extends to the synthesis of bioactive geopolymer composites, which are being investigated for bone tissue regeneration and controlled drug delivery systems. mdpi.com Furthermore, its well-established role as a buffering agent makes it a staple in the preparation of biological buffers for molecular biology, biochemistry, and chromatography. medchemexpress.comthermofisher.com Research continues to explore its utility in these and other biomedical applications, leveraging its biocompatibility and chemical stability.

In environmental science, the focus is on leveraging phosphate chemistry for sustainable solutions. The development of geopolymer-based materials, which can utilize sodium dihydrogen phosphate, offers a pathway to more environmentally friendly construction materials with a lower carbon footprint. mdpi.com Beyond this, there is a growing emphasis on the circular economy of phosphorus. rsc.org Research into recovering and recycling phosphorus from various waste streams is critical for long-term sustainability. rsc.org While not a direct application of sodium dihydrogen phosphate dihydrate, this broader context of phosphate chemistry research informs the sustainable sourcing and use of all phosphate compounds. The surfactant-free synthesis methods involving sodium dihydrogen phosphate dihydrate also contribute to more environmentally friendly processes by minimizing energy consumption and reducing post-treatment costs. chemicalbook.com

Economic and Societal Impact of Phosphate Chemistry Research

Research in phosphate chemistry, including that of sodium dihydrogen phosphate dihydrate, has significant economic and societal implications. The global demand for phosphates is largely driven by the agricultural sector, where they are essential components of fertilizers for food production. mdpi.comresearchgate.net The price and availability of phosphate rock, the primary source of phosphorus, are subject to market volatility and geopolitical factors, as reserves are concentrated in a limited number of countries. researchgate.netopfglobal.com This creates economic risks and underscores the need for research into more efficient use of phosphorus and alternative sources. rsc.org